aa-dCTP

Microarray Gene Expression Profiling cDNA Labeling

Standard directly labeled nucleotides (e.g., Cy3-dCTP) suffer from bulky fluorophores that limit incorporation efficiency and labeling density. aa-dCTP solves this with a compact aminoallyl linker, enabling >90% substitution tolerance with Taq polymerase. - **Higher signal:** 1.5× fluorescence intensity vs. direct incorporation; ideal for low-input RNA samples - **Flexible workflow:** Post-synthetic coupling to any NHS-ester dye (Cy3, Cy5, Alexa Fluor) from a single reaction - **Proven performance:** Benchmarked superior to direct labeling, T7 amplification, and hapten-antibody methods for microarrays

Molecular Formula C12H21N4O13P3
Molecular Weight 522.24 g/mol
Cat. No. B12063471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaa-dCTP
Molecular FormulaC12H21N4O13P3
Molecular Weight522.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1
InChIKeyDRQXOMFZMHCLBF-HFVMFMDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

aa-dCTP: Chemical Identity and Procurement


aa-dCTP (CAS 50611-38-6) is a C5-modified deoxycytidine triphosphate analog featuring a 3-aminoallyl linker arm attached to the pyrimidine ring, with molecular formula C12H21N4O13P3 (free acid) and molecular weight 522.0 g/mol [1]. This aminoallyl-modified nucleotide serves as a precursor for two-step post-synthetic DNA labeling, wherein the primary amine of the incorporated aa-dCTP is subsequently conjugated to amine-reactive dyes (e.g., NHS esters of cyanine or Alexa Fluor dyes) [2]. Unlike directly fluorophore-conjugated dCTP analogs (e.g., Cy3-dCTP, Cy5-dCTP) that require immediate fluorescence-compatible handling, aa-dCTP enables flexible, batch-consistent labeling workflows and is compatible with multiple enzymatic incorporation methods including reverse transcription, PCR, nick translation, and primer extension .

Workflow
Two-step post-synthetic DNA labeling with amine-reactive dyes
Enzymatic Methods
Compatible with RT, PCR, nick translation, and primer extension
Selection Context
Flexible batch-consistent labeling across multiple dye platforms

Why aa-dCTP Substitution Fails


Generic substitution among modified nucleotides is a significant procurement risk due to fundamental differences in enzyme substrate specificity and downstream labeling outcomes. While both aa-dCTP and aa-dUTP are aminoallyl-modified nucleotides used in two-step labeling, DNA polymerases exhibit markedly different incorporation efficiencies for pyrimidine analogs—Taq DNA polymerase, for instance, incorporates biotinylated dCTP with greater efficiency than biotinylated dUTP, with the latter showing yield decline above 75% substitution versus ~90% for the dCTP analog [1]. Furthermore, the direct labeling approach using pre-conjugated Cy3-dCTP or Cy5-dCTP offers simplicity but imposes constraints: the bulky fluorophore restricts incorporation efficiency compared to the compact aminoallyl linker of aa-dCTP, limiting achievable labeling density per kilobase of DNA [2]. aa-dCTP's uncharged, minimally perturbing aminoallyl group enables higher-density incorporation before steric hindrance becomes rate-limiting, a critical advantage for applications requiring strong signal amplification. The procurement decision must therefore align with the specific enzymatic system (e.g., reverse transcriptase vs. Taq polymerase), required labeling density, and post-labeling flexibility.

dCTP vs dUTP Analogs
Polymerases may show reduced incorporation efficiency for dUTP-based analogs; yield decline may occur at lower substitution levels
Direct Fluorophore-dCTP Conjugates
Bulky dyes can limit incorporation density compared to the compact aminoallyl linker, affecting signal per kilobase
Locked Spectral Channel
Pre-conjugated Cy3- or Cy5-dCTP restricts dye choice; aa-dCTP enables parallel aliquoting for multiple fluorophores

aa-dCTP: Performance Benchmarks


Aminoallyl Labeling Improves Microarray Signal

In a systematic head-to-head comparison of five DNA labeling methods for microarray expression analysis, the aminoallyl labeling method (using aminoallyl-modified nucleotides including aa-dCTP and aa-dUTP) demonstrated a 1.5-fold higher fluorescence signal intensity compared to direct enzymatic incorporation of fluorophore-labeled nucleotides [1]. This signal enhancement translates directly to improved detection sensitivity for low-abundance transcripts.

Microarray Signal
Head-to-head
~1.5× higher fluorescence intensity vs direct labeling
Supports microarray sensitivity context
Reported in head-to-head method comparison
Microarray Gene Expression Profiling cDNA Labeling

Improved Dynamic Range and Signal-to-Noise Ratio

Beyond absolute signal intensity, the aminoallyl labeling method using aa-dCTP and aa-dUTP demonstrated a measurably improved dynamic range and higher signal-to-noise ratio compared to the direct enzymatic incorporation method in two-color microarray comparisons [1]. The improved signal-to-noise characteristics reduce background interference and increase confidence in differential expression calls, particularly for genes with modest fold-changes.

Signal-to-Noise & Dynamic Range
Head-to-head
Ranked highest among five tested labeling methods
Reported top rank in tested set
Two-color competitive hybridization context
Microarray Two-Color Expression Assay Signal-to-Noise Ratio

Controllable, High-Density Labeling

The aminohexylacrylamido (aha)-dCTP variant—a close structural analog of aa-dCTP featuring an extended hexylacrylamide linker—yields a labeling efficiency of approximately 5–8 dyes per 100 bases when using the manufacturer's optimized two-step protocol [1]. This represents a controlled labeling density that balances sufficient fluorescence signal for sensitive detection against over-labeling that could quench fluorescence or impair hybridization kinetics. Notably, this level of control is difficult to achieve with direct enzymatic incorporation of bulky fluorophore-conjugated nucleotides due to steric limitations.

Labeling Density
Data to verify
Structural analog aha-dCTP: 5–8 dyes/100 bases
Context-dependent labeling density
Source review required; supplier protocol
Probe Labeling Hybridization FISH

Taq Polymerase Demonstrates Higher Substitution Tolerance for dCTP Analogs (≥90%) Compared to dUTP Analogs (<75%), Supporting aa-dCTP Selection for PCR Labeling

In PCR-based labeling applications, the choice between dCTP-based and dUTP-based modified nucleotides has measurable consequences. Comparative studies using biotinylated nucleotides—which share similar linker chemistry with aminoallyl nucleotides—demonstrate that Taq DNA polymerase tolerates substitution of natural dCTP with biotin-16-dCTP at levels up to ~90% before amplicon yield significantly decreases, whereas biotin-16-dUTP yield declines sharply above 75% substitution [1]. This class-level inference extends to aa-dCTP: the aminoallyl-modified dCTP is expected to maintain superior incorporation efficiency compared to aa-dUTP under equivalent substitution conditions in PCR labeling workflows.

Polymerase Tolerance
Class-level
Biotin-dCTP: yield maintained up to ~90% substitution; biotin-dUTP declines above 75%
Inferred class-level advantage for dCTP analogs
Taq polymerase; may extend to aminoallyl analogs
PCR Labeling Polymerase Substrate Specificity Biotinylated Nucleotides

aa-dCTP: Key Application Scenarios


Two-Color Microarray Gene Expression

Laboratories conducting two-color competitive microarray hybridization experiments (e.g., Cy3 vs. Cy5) should prioritize aa-dCTP over direct-labeling alternatives. The aminoallyl two-step method using aa-dCTP provides 1.5× higher fluorescence signal intensity and superior signal-to-noise ratio compared to direct enzymatic incorporation of pre-labeled nucleotides [1]. This translates to reliable detection of transcripts with ≤2-fold expression differences and reduces the false-discovery rate in differential expression analysis [1]. Procurement of aa-dCTP is particularly justified when working with limited RNA samples (e.g., clinical biopsies, sorted cell populations) where maximizing signal per nanogram of input RNA is operationally critical.

PCR Probes for FISH and Array CGH

For generating densely labeled DNA probes via PCR amplification, aa-dCTP is the preferred dCTP analog due to higher polymerase substitution tolerance (≥90% substitution for dCTP analogs vs. <75% for dUTP analogs with Taq polymerase) [2]. This enables robust amplification while incorporating sufficient aminoallyl groups to achieve labeling densities of 5–8 dyes per 100 bases post-conjugation [3]. The resulting high-density labeled probes provide strong hybridization signals for detecting single-copy genomic targets in FISH and array CGH applications. Procurement of aa-dCTP over aa-dUTP for PCR-based labeling reduces the risk of amplification failure or low yield that would necessitate repeat experiments.

Custom Fluorescent Probes with Flexible Dye Choice

When research protocols require flexibility to optimize dye selection post hoc or to produce the same labeled DNA with multiple distinct fluorophores, aa-dCTP is the only rational procurement choice. Unlike directly conjugated Cy3-dCTP or Cy5-dCTP that lock users into a specific spectral channel, aa-dCTP produces amine-modified DNA that can be aliquoted and coupled to any amine-reactive dye—enabling parallel use of Cy3, Cy5, Alexa Fluor, or other NHS-ester dyes from the same incorporation reaction [1]. This flexibility eliminates the need to stock multiple pre-labeled nucleotides and reduces procurement complexity. Additionally, the two-step approach ensures batch-to-batch consistency in labeling density, as the same aa-dCTP incorporation reaction yields identical labeling efficiency regardless of which dye is subsequently coupled [1].

cDNA Microarray Probe Synthesis via RT Labeling

For cDNA microarray applications using reverse transcription to generate labeled first-strand cDNA, aa-dCTP in combination with aa-dUTP constitutes the aminoallyl labeling method that has been systematically benchmarked against four alternative approaches [1]. The aminoallyl method outperforms direct labeling, T7 amplification-based labeling, hapten-antibody enzymatic labeling, and 3-D multi-labeled structures in both signal intensity and signal-to-noise ratio [1]. Procurement of aa-dCTP as part of a complete aminoallyl labeling kit ensures method fidelity to the validated protocol that produced these benchmarked performance advantages.

Application
Selection Property
Validation Focus
Two-color microarray gene expression
Signal amplification approach
Sensitivity and dynamic range benchmarking
PCR probe generation for FISH/CGH
Polymerase-compatible dCTP analog
Substitution tolerance and yield assessment
Custom flexible dye-conjugated probes
Post-synthetic amine-reactive labeling
Batch-consistent density and multi-dye coupling
cDNA microarray via RT labeling
Validated two-step incorporation protocol
Performance against direct labeling methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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